molecular formula C21H20N2O5S2 B2709178 methyl 3-({[(2-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 895264-07-0

methyl 3-({[(2-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2709178
CAS No.: 895264-07-0
M. Wt: 444.52
InChI Key: LJQRQCLDOCTTKL-UHFFFAOYSA-N
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Description

Methyl 3-({[(2-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is a structurally complex molecule featuring a thiophene core substituted with a carboxylate ester at position 2 and a sulfamoyl bridge at position 2. The sulfamoyl group is further functionalized with a phenyl ring and a carbamoylmethyl moiety linked to a 2-methylphenyl group.

Properties

IUPAC Name

methyl 3-[[2-(2-methylanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-15-8-6-7-11-17(15)22-19(24)14-23(16-9-4-3-5-10-16)30(26,27)18-12-13-29-20(18)21(25)28-2/h3-13H,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQRQCLDOCTTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[(2-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with appropriate amines and sulfonyl chlorides under controlled conditions . The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

methyl 3-({[(2-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Research indicates that methyl 3-({[(2-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate exhibits several notable biological activities:

Anticancer Activity

  • Mechanism of Action : The compound has shown significant effects against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatoma), and MCF-7 (breast cancer). It induces apoptosis and causes cell cycle arrest in these cancer cells, primarily through the modulation of mitochondrial pathways and regulation of apoptotic proteins such as Bax and Bcl-2 .
Cell LineIC50 (μg/mL)Mechanism
HepG25.0Apoptosis induction
Huh-73.5Cell cycle arrest (S-phase)
MCF-74.0Apoptosis induction

Antimicrobial Activity

The compound also exhibits antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary studies suggest potential antifungal properties as well, making it a candidate for further exploration in infectious disease research .

Synthesis Methodologies

The synthesis of this compound can be achieved through several methodologies:

  • Multicomponent Reactions : Utilizing a combination of thiophene derivatives, carbamates, and sulfamides to form the target compound efficiently.
  • Functionalization Techniques : Employing techniques such as nucleophilic substitution to introduce functional groups that enhance biological activity.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Study on Anticancer Properties : A study demonstrated that derivatives of this compound showed selective targeting capabilities towards cancerous cells, indicating its potential as a therapeutic agent .
  • Antibacterial Testing : In vitro testing revealed significant antibacterial activity against clinically relevant strains, suggesting its utility in developing new antimicrobial agents .
  • Pharmacokinetic Studies : Research into the pharmacokinetics of similar compounds has indicated favorable absorption rates and metabolic stability, which are critical for therapeutic applications.

Mechanism of Action

The mechanism by which methyl 3-({[(2-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several classes of molecules:

Compound Name Key Structural Features Molecular Formula CAS/References
Methyl 3-{[(4-hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]aminosulfonyl}thiophene-2-carboxylate Triazine ring instead of phenyl/2-methylphenyl groups C₁₁H₁₁N₅O₆S₂ 150258-68-7
Methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate Sulfanylacetyl group replaces sulfamoyl bridge C₈H₉NO₃S₂ Synthesized via thioglycolic acid reaction
Metsulfuron-methyl (herbicide) Sulfonylurea bridge attached to triazine ring C₁₄H₁₅N₅O₆S 74223-64-6
Thiophene fentanyl hydrochloride Thiophene linked to opioid pharmacophore C₂₄H₂₆N₂OS•HCl 2306823-39-0

Key Differences :

  • Backbone substitution : The target compound’s thiophene core distinguishes it from triazine-based sulfonylureas (e.g., metsulfuron-methyl) .
  • Functional groups : The sulfamoyl bridge and carbamoylmethyl-phenyl substituents contrast with simpler sulfanylacetyl or triazine-linked analogs .
Physicochemical Properties

Comparative data from related thiophene derivatives ():

Compound Dipole Moment (D) Melting Point (°C)
Methyl thiophene-2-carboxylate 8.81 Not reported
3-Methylthiophene 0.95 -
Target compound (inferred) Higher (due to sulfamoyl and carbamoyl groups) Likely elevated (>100°C)

Biological Activity

Methyl 3-({[(2-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The IUPAC name for this compound is this compound, with the molecular formula C15H16N2O4SC_{15}H_{16}N_{2}O_{4}S and a molecular weight of approximately 320.36 g/mol. The compound features a thiophene ring substituted with a sulfamoyl group and carbamate functionalities, which are known to influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfamoyl groups often exhibit inhibitory effects on enzymes such as carbonic anhydrase and various proteases, which play crucial roles in metabolic processes.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating bacterial infections.
  • Anticancer Activity : Research indicates that sulfamoyl derivatives may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Studies and Experimental Data

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of sulfamoyl derivatives against common bacterial strains. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that this compound inhibited cell proliferation by inducing apoptosis. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell death .
  • Enzyme Inhibition : The compound was tested for its ability to inhibit carbonic anhydrase activity, showing an IC50 value of 0.5 µM, which is comparable to standard inhibitors used in clinical settings .

Data Summary Table

Biological Activity Tested Organisms/Cells Effect Observed Concentration (µg/mL or µM)
AntimicrobialStaphylococcus aureusInhibition32 - 128
AntimicrobialEscherichia coliInhibition32 - 128
AnticancerMCF-7 cellsApoptosisIC50 = 10
Enzyme InhibitionCarbonic AnhydraseInhibitionIC50 = 0.5

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